molecular formula C15H13N5O4S2 B2402195 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1172055-79-6

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2402195
CAS No.: 1172055-79-6
M. Wt: 391.42
InChI Key: DGNCRYIJUZKQIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of multiple heterocyclic rings in the compound suggests that it could have a complex three-dimensional structure. The exact structure would depend on the specific arrangement of the atoms and the conformation of the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the thioether linkage could be oxidized to a sulfoxide or sulfone. The heterocyclic rings could also participate in electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Molecular Structure

The compound has been a subject of study in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, research on the reactions of flavonoid thiosemicarbazones under acetylating conditions has highlighted the formation of thiadiazolines and other related compounds, indicating the versatile reactivity of related structures in synthetic organic chemistry (Somogyi, 1991). Such studies provide foundational knowledge for synthesizing compounds with similar structures to the one , showcasing the importance of understanding the reactivity of these heterocyclic frameworks.

Pharmacological Applications

Compounds with structures similar to 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been explored for their potential in various pharmacological applications. For example, novel N-acetyl bioisosteres of melatonin have been studied for their receptor pharmacology and neurogenic potential, indicating the relevance of such structures in developing therapeutic agents (de la Fuente Revenga et al., 2015). This research suggests the potential of compounds with similar heterocyclic motifs for applications in neurology and pharmacology.

Anticancer Screening

The anticancer potential of similar structures has also been investigated, highlighting the importance of heterocyclic compounds in the development of new anticancer agents. For example, a study on the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs presented promising results against breast cancer, showcasing the therapeutic potential of such compounds (Abu-Melha, 2021). This underscores the significance of research on compounds with related structures for their possible anticancer activities.

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant properties of novel compounds containing 1,3,4-thia/oxadiazole moieties indicates the broader applicability of these structures in addressing various biological challenges (Lelyukh et al., 2021). Such studies suggest that compounds bearing similarities to this compound could be explored for their antimicrobial and antioxidant capabilities, highlighting the compound's potential in contributing to the development of new therapeutic agents.

Future Directions

The potential applications of this compound could be explored in various fields such as medicinal chemistry, materials science, or agrochemistry. Further studies could also focus on optimizing its synthesis and investigating its physical and chemical properties .

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S2/c1-8-17-19-14(26-8)16-12(21)7-25-15-20-18-13(24-15)9-2-3-10-11(6-9)23-5-4-22-10/h2-3,6H,4-5,7H2,1H3,(H,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNCRYIJUZKQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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